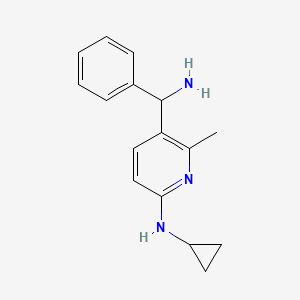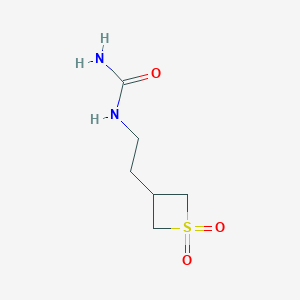
1-(2-(1,1-Dioxidothietan-3-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1,1-Dioxidothietan-3-yl)ethyl)urea is a chemical compound with the molecular formula C6H12N2O3S It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1,1-Dioxidothietan-3-yl)ethyl)urea typically involves the reaction of 1,1-dioxidothietane with ethylamine, followed by the introduction of a urea group. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to facilitate the reaction. The process generally includes steps such as refluxing and purification through techniques like column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification processes to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(1,1-Dioxidothietan-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The urea moiety can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.
Applications De Recherche Scientifique
1-(2-(1,1-Dioxidothietan-3-yl)ethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(2-(1,1-Dioxidothietan-3-yl)ethyl)urea involves its interaction with specific molecular targets. The thietane ring and urea moiety can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(1,1-Dioxidothietan-3-yl)ethyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
1-(2-(1,1-Dioxidothietan-3-yl)ethyl)carbamate: Contains a carbamate group instead of a urea group.
1-(2-(1,1-Dioxidothietan-3-yl)ethyl)guanidine: Features a guanidine group in place of the urea group.
Uniqueness
1-(2-(1,1-Dioxidothietan-3-yl)ethyl)urea is unique due to the combination of the thietane ring and urea moiety, which imparts specific chemical and biological properties
Propriétés
Formule moléculaire |
C6H12N2O3S |
|---|---|
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
2-(1,1-dioxothietan-3-yl)ethylurea |
InChI |
InChI=1S/C6H12N2O3S/c7-6(9)8-2-1-5-3-12(10,11)4-5/h5H,1-4H2,(H3,7,8,9) |
Clé InChI |
VZUKNJXAJJDYLL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)CCNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


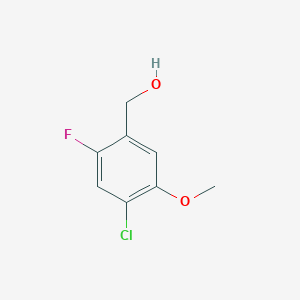




![(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)


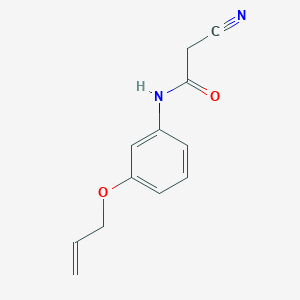
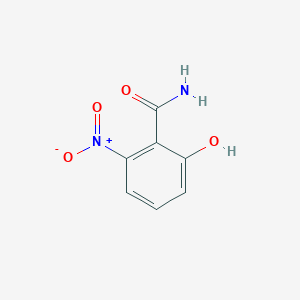

![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)

